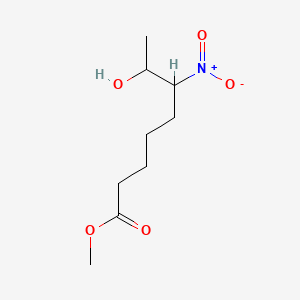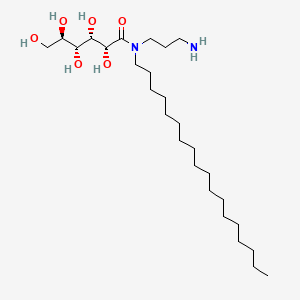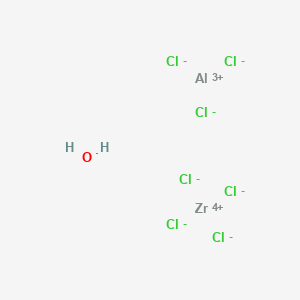
Einecs 290-805-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Mentha arvensis extract is primarily obtained through steam distillation of the aerial parts of the plant. The process involves the following steps:
Harvesting: The plant is harvested when it reaches full bloom.
Drying: The harvested plant material is dried to reduce moisture content.
Steam Distillation: The dried plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.
Condensation: The vaporized compounds are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, the production of Mentha arvensis extract involves large-scale steam distillation units. The process is optimized to maximize the yield of essential oil, which is then further processed to isolate specific components such as menthol .
化学反应分析
Types of Reactions
Mentha arvensis extract undergoes various chemical reactions, including:
Oxidation: The menthol in the extract can be oxidized to menthone.
Reduction: Menthone can be reduced back to menthol.
Substitution: The hydroxyl group in menthol can be substituted with other functional groups to produce derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Menthone: Produced by the oxidation of menthol.
Menthol Derivatives: Various derivatives can be synthesized through substitution reactions.
科学研究应用
Mentha arvensis extract has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of menthol and its derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in the formulation of topical analgesics and decongestants due to its cooling effect.
Industry: Employed in the production of flavorings, fragrances, and cosmetics.
作用机制
The primary active component of Mentha arvensis extract is menthol, which exerts its effects through the following mechanisms:
相似化合物的比较
Mentha arvensis extract can be compared with other similar compounds such as:
Mentha piperita (Peppermint) Extract: Contains higher menthol content and is commonly used in similar applications.
Mentha spicata (Spearmint) Extract: Contains carvone as the major component, providing a different flavor profile.
Eucalyptus Oil: Contains eucalyptol, which has similar cooling and antimicrobial properties.
Mentha arvensis extract is unique due to its specific composition of menthol and other terpenes, making it a versatile compound in various applications.
属性
CAS 编号 |
90247-37-3 |
|---|---|
分子式 |
C12H28O8P2 |
分子量 |
362.29 g/mol |
IUPAC 名称 |
12-phosphonooxydodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H28O8P2/c13-21(14,15)19-11-9-7-5-3-1-2-4-6-8-10-12-20-22(16,17)18/h1-12H2,(H2,13,14,15)(H2,16,17,18) |
InChI 键 |
MGYRDKQKDZZPJO-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCOP(=O)(O)O)CCCCCOP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


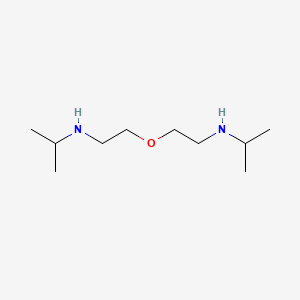
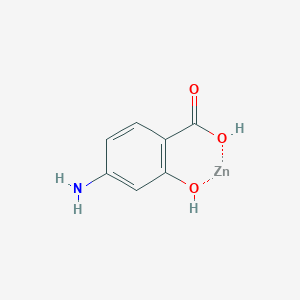
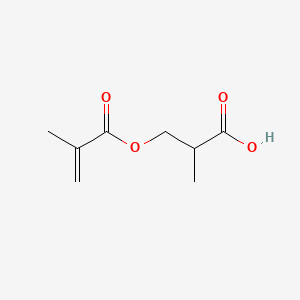
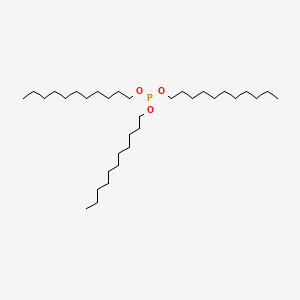
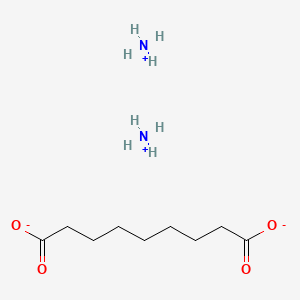
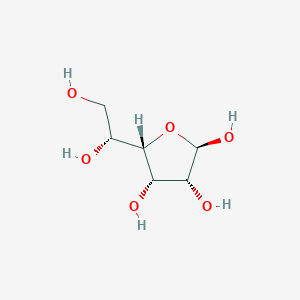
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

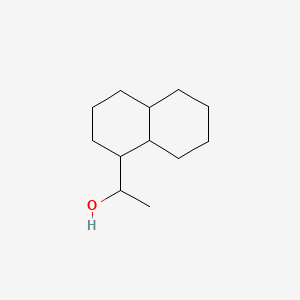
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
